molecular formula C20H19ClN4 B14135571 3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 89206-07-5

3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14135571
CAS No.: 89206-07-5
M. Wt: 350.8 g/mol
InChI Key: VBOXYQFUZKAVFF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with phenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate phenylhydrazines with aryl isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

    Reduction: Reduction reactions can convert the tetrazolium salt to its corresponding hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, hydrazines, and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.

    Biology: The compound is employed in biochemical assays, particularly in the detection of cellular respiration and viability.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular metabolism, signaling pathways, and overall cellular function.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole: A parent compound with a similar tetrazole ring structure.

    Phenylhydrazine: A precursor used in the synthesis of tetrazolium salts.

    Aryl Isocyanates: Compounds used in the synthesis of various tetrazole derivatives.

Uniqueness

3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89206-07-5

Molecular Formula

C20H19ClN4

Molecular Weight

350.8 g/mol

IUPAC Name

3-(4-methylphenyl)-1,5-diphenyl-1,2-dihydrotetrazol-1-ium;chloride

InChI

InChI=1S/C20H18N4.ClH/c1-16-12-14-19(15-13-16)24-21-20(17-8-4-2-5-9-17)23(22-24)18-10-6-3-7-11-18;/h2-15,22H,1H3;1H

InChI Key

VBOXYQFUZKAVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N[NH+](C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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